molecular formula C15H24BNO3S B13322291 N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pivalamide

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pivalamide

Cat. No.: B13322291
M. Wt: 309.2 g/mol
InChI Key: XRXUISGMMKLGHA-UHFFFAOYSA-N
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Description

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pivalamide is a boronate ester derivative featuring a thiophene core functionalized with a pivalamide group and a pinacol boronate moiety. This compound is of significant interest in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . Its structural analogs vary in aromatic core (thiophene, benzene, pyridine), substituents (halogens, alkyl groups), and amide functionalities, which influence reactivity, stability, and biological activity. Below, we systematically compare this compound with its closest analogs, supported by experimental data and research findings.

Properties

Molecular Formula

C15H24BNO3S

Molecular Weight

309.2 g/mol

IUPAC Name

2,2-dimethyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propanamide

InChI

InChI=1S/C15H24BNO3S/c1-13(2,3)12(18)17-11-10(8-9-21-11)16-19-14(4,5)15(6,7)20-16/h8-9H,1-7H3,(H,17,18)

InChI Key

XRXUISGMMKLGHA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pivalamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pivalamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Core Aromatic System Modifications

The choice of aromatic core (thiophene vs. benzene/pyridine) significantly impacts electronic properties and steric bulk, affecting cross-coupling efficiency and solubility.

Compound Name Aromatic Core Key Substituents Molecular Formula Molecular Weight Reactivity Notes Reference
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pivalamide Thiophene Pivalamide, dioxaborolane C₁₆H₂₅BNO₃S 337.25 g/mol High reactivity in Suzuki couplings; moderate steric hindrance Target
N-(3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide Benzene Chloro, pivalamide C₁₇H₂₅BClNO₃ 337.65 g/mol Electron-withdrawing Cl enhances boronate stability
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide Pyridine Pivalamide C₁₆H₂₅BN₂O₃ 316.20 g/mol Pyridine’s electron-deficient core accelerates coupling

Key Findings :

  • Thiophene-based compounds exhibit moderate reactivity due to sulfur’s electron-rich nature, balancing activation for coupling and stability .
  • Benzene analogs with electron-withdrawing groups (e.g., Cl) show enhanced boronate stability but slower coupling rates .
  • Pyridine derivatives display faster reaction kinetics in cross-couplings due to the ring’s electron-deficient character .

Substituent Effects

Halogenation and alkyl/amide group variations influence steric bulk, solubility, and biological interactions.

Compound Name Substituents LogP (Predicted) Solubility (DMSO) Biological Activity Notes Reference
Target Compound Pivalamide, no halogens 3.2 >10 mM Limited data; potential kinase inhibition Target
N-(2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide Bromo 3.8 5–10 mM Bromo substituent may act as a leaving group
N-(2-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide Chloro, iodo 4.5 <1 mM Halogens enhance electrophilicity; used in iterative couplings

Key Findings :

  • Halogenated analogs (Br, Cl, I) serve as bifunctional intermediates, enabling sequential cross-couplings .
  • Pivalamide vs. smaller amides : Bulky pivalamide groups improve metabolic stability but reduce solubility compared to isobutyramide or acetamide derivatives .

Amide Functionality Variations

Compound Name Amide Group Yield in Suzuki Coupling (%) Notes Reference
Target Compound Pivalamide (tert-butyl) 85–90 High steric hindrance slows hydrolysis of boronate Target
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide Isobutyramide 92–95 Smaller amide improves solubility and reaction rate
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)cyclopropanecarboxamide Cyclopropanecarboxamide 88 Rigid cyclopropane enhances conformational stability

Key Findings :

  • Pivalamide derivatives are preferred for in vivo applications due to resistance to enzymatic cleavage.
  • Smaller amides (e.g., isobutyramide) offer better solubility and faster coupling rates, ideal for high-throughput syntheses .

Biological Activity

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pivalamide is a compound that incorporates a boron-containing moiety known for its unique chemical properties. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20H32BN3O4
Molar Mass389.3 g/mol
Density1.14 g/cm³ (predicted)
Melting Point165-169 °C
pKa8.41 (predicted)

This compound exerts its biological effects primarily through interactions with cellular targets involved in signaling pathways. The boron atom in the structure plays a crucial role in enhancing the compound's reactivity and selectivity towards specific biological targets.

Anticancer Properties

Research indicates that compounds containing boron can exhibit anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells. A study demonstrated that derivatives of boron compounds have shown promise in targeting cancerous cells by disrupting their metabolic processes .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit certain enzymes involved in disease pathways. For instance, it has been noted to inhibit serine proteases and other enzymes critical for cancer progression .

Case Studies

  • Study on Antitumor Activity : In a preclinical study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects. The compound was found to induce apoptosis through the activation of caspase pathways .
  • Enzyme Interaction Analysis : A detailed enzymatic assay revealed that the compound effectively inhibited the activity of matrix metalloproteinases (MMPs), which are implicated in tumor metastasis. This inhibition suggests a potential role in preventing cancer spread .

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